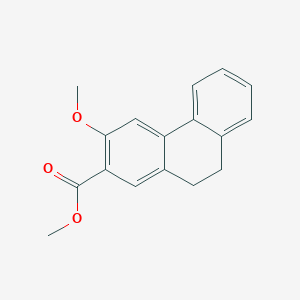
Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a methoxy group at the 3-position and a carboxylate ester group at the 2-position of the phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through various methods, such as the Diels-Alder reaction or the cyclization of stilbene derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce halogenated or nitrated phenanthrenes.
Scientific Research Applications
Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-9,10-dihydrophenanthrene-2,5-diol
- 9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
- 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene
Uniqueness
Methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 3-methoxy-9,10-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-19-16-10-14-12(9-15(16)17(18)20-2)8-7-11-5-3-4-6-13(11)14/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
MRJMJQZXOUTPTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=CC=CC=C3C2=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















